

Structural Basis of Phenamacril Binding to Myosin I: A Technical Guide

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Compound of Interest

Compound Name: *Phenamacril*

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Abstract

Phenamacril is a novel and highly specific fungicide that targets a subset of *Fusarium* species, major pathogens responsible for devastating diseases in staple crops.[1][2] Its remarkable specificity and environmental profile make it a significant tool in agriculture.[3][4] This technical guide provides an in-depth analysis of the structural basis for **Phenamacril**'s interaction with its target protein, *Fusarium* myosin I (FgMyol), also known as myosin-5.[3][5] We will explore the intricate molecular details of this binding, the resulting mechanism of inhibition, and the experimental methodologies used to elucidate these findings. This document is intended to be a comprehensive resource for researchers in mycology, structural biology, and fungicide development.

Introduction to Phenamacril and its Target

Phenamacril, chemically known as 2-cyano-3-amino-3-phenylacrylic acetate, is a cyanoacrylate fungicide with potent and specific activity against *Fusarium* species such as *F. graminearum*, *F. asiaticum*, and *F. fujikuroi*.[1][4][5] Its primary molecular target is the class I myosin motor protein, FgMyol, encoded by the *myo5* gene.[1][5] Myosins are a superfamily of actin-based motor proteins crucial for a wide range of cellular processes. By specifically inhibiting the ATPase activity of FgMyol, **Phenamacril** disrupts essential cellular functions in susceptible fungi, including mycelial growth and development, ultimately leading to a reduction in virulence.[3][6]

The Structural Basis of Phenamacril-FgMyol Interaction

The high-resolution crystal structure of **Phenamacril** in complex with the motor domain of *F. graminearum* myosin I (FgMyol) has been determined, providing profound insights into its mechanism of action (PDB ID: 6UI4).[1][2]

An Allosteric Binding Pocket

Phenamacril binds to a novel allosteric pocket located within the actin-binding cleft of FgMyol.[1][2][4] This pocket is distinct from the ATP-binding site, classifying **Phenamacril** as a non-competitive inhibitor.[6][7] The binding of **Phenamacril** stabilizes the myosin motor domain in an open, pre-power stroke conformation.[1][2][8] This conformational arrest is central to its inhibitory effect.

Key Molecular Interactions

The binding of **Phenamacril** within this allosteric pocket is mediated by interactions with approximately 18 amino acid residues.[2] These interactions are predominantly hydrophobic, but also include key hydrophilic contacts.[9] The cyano group of **Phenamacril** forms a hydrogen bond with the hydroxyl group of Serine 217 (S217), while the amino group is proposed to have a charged interaction with Aspartate 540 (D540).[9]

Mutational analyses have validated the importance of several residues in the binding pocket.[2] Point mutations in residues such as S217, E420, and C423 have been shown to confer resistance to **Phenamacril**.[8][9] Specifically, the S217L mutation is known to cause high resistance.[9][10] Two key residues, Y409 and M375, have been identified as critical determinants of **Phenamacril** sensitivity.[1]

Mechanism of Inhibition

The binding of **Phenamacril** to the allosteric pocket in FgMyol leads to a unique mechanism of inhibition. By occupying this pocket, **Phenamacril** physically blocks the closure of the actin-binding cleft.[1][2][4] This cleft closure is a critical conformational change required for the progression of the myosin motor through its chemomechanical cycle. The stabilization of the open, pre-power stroke state effectively stalls the motor protein, inhibiting its ATPase activity.

and preventing its interaction with actin filaments.^{[6][8]} This disruption of the actomyosin cycle underlies the fungicidal effect of **Phenamacril**.

Quantitative Binding Data

The inhibitory potency of **Phenamacril** and the impact of specific mutations have been quantified through various biochemical assays. The following table summarizes key quantitative data from the literature.

Parameter	Condition	Value	Reference
IC50	FgMyo1 ATPase activity	~360 nM	[6][7]
IC50	Basal ATPase activity of FgMyo1IQ2	0.605 ± 0.113 μM	[11]
IC50	Actin-activated ATPase activity of FgMyo1IQ2	1.10 ± 0.06 μM	[11]
EC50	F. graminearum isolates	0.126 ± 0.027 μg/ml	[5]
kcat,actin	FgMyo1 (control)	0.72 ± 0.04 s ⁻¹	[7]
kcat,actin	FgMyo1 (+300 nM Phenamacril)	0.51 ± 0.03 s ⁻¹	[7]
kcat,actin	FgMyo1 (+600 nM Phenamacril)	0.49 ± 0.05 s ⁻¹	[7]
Kapp,actin	FgMyo1 (control)	4.8 ± 0.5 μM	[7]
Kapp,actin	FgMyo1 (+300 nM Phenamacril)	11.7 ± 0.9 μM	[7]
Kapp,actin	FgMyo1 (+600 nM Phenamacril)	24.9 ± 3.5 μM	[7]
IC50 Increase	S217T or S217L mutation	~60-fold	[9][11]
IC50 Increase	S217A mutation	~4-fold	[9][11]

Experimental Protocols

The elucidation of the structural basis of **Phenamacril**'s activity has relied on a combination of structural biology, biochemistry, and molecular genetics techniques.

Protein Expression and Purification

- Constructs: The motor domain of FgMyol (residues 1-736) with a C-terminal His8-tag was co-expressed with *F. graminearum* Calmodulin (FgCaM, residues 1-149) in *Spodoptera frugiperda* (Sf9) insect cells using a baculovirus expression system.[1][2]
- Purification: The protein complex was purified from cell lysates using affinity chromatography, followed by further purification steps to ensure homogeneity for crystallization and biochemical assays.[9]

X-ray Crystallography

- Crystallization: The purified FgMyol/FgCaM complex was co-crystallized with **Phenamacril** and the ATP analog ATP-γS.[1][2]
- Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source.[1][2] The structure was solved by molecular replacement and refined to a resolution of 2.65 Å.[1][2] The final model contains 692 amino acid residues of FgMyol and the bound FgCaM.[1][2]

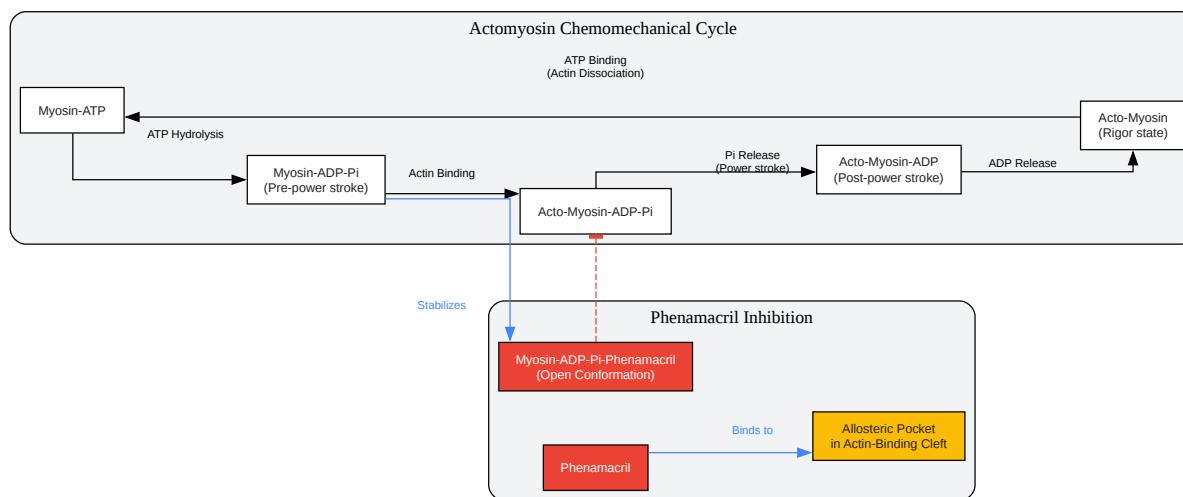
ATPase Activity Assays

- Steady-State ATPase Activity: The rate of ATP hydrolysis by FgMyol was measured in the presence and absence of F-actin and varying concentrations of **Phenamacril**.[6][7] The reaction was monitored by measuring the release of inorganic phosphate using a colorimetric assay.[6]
- Data Analysis: The data were fitted to the Michaelis-Menten equation to determine kinetic parameters such as kcat and Kapp.[6][7] IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.[6]

Site-Directed Mutagenesis

- Mutant Generation: Point mutations in the FgMyol gene were introduced using standard site-directed mutagenesis protocols.[2]
- Functional Analysis: The mutant proteins were expressed, purified, and their ATPase activity and sensitivity to **Phenamacril** were assessed as described above to validate the role of specific residues in **Phenamacril** binding and resistance.[2][9]

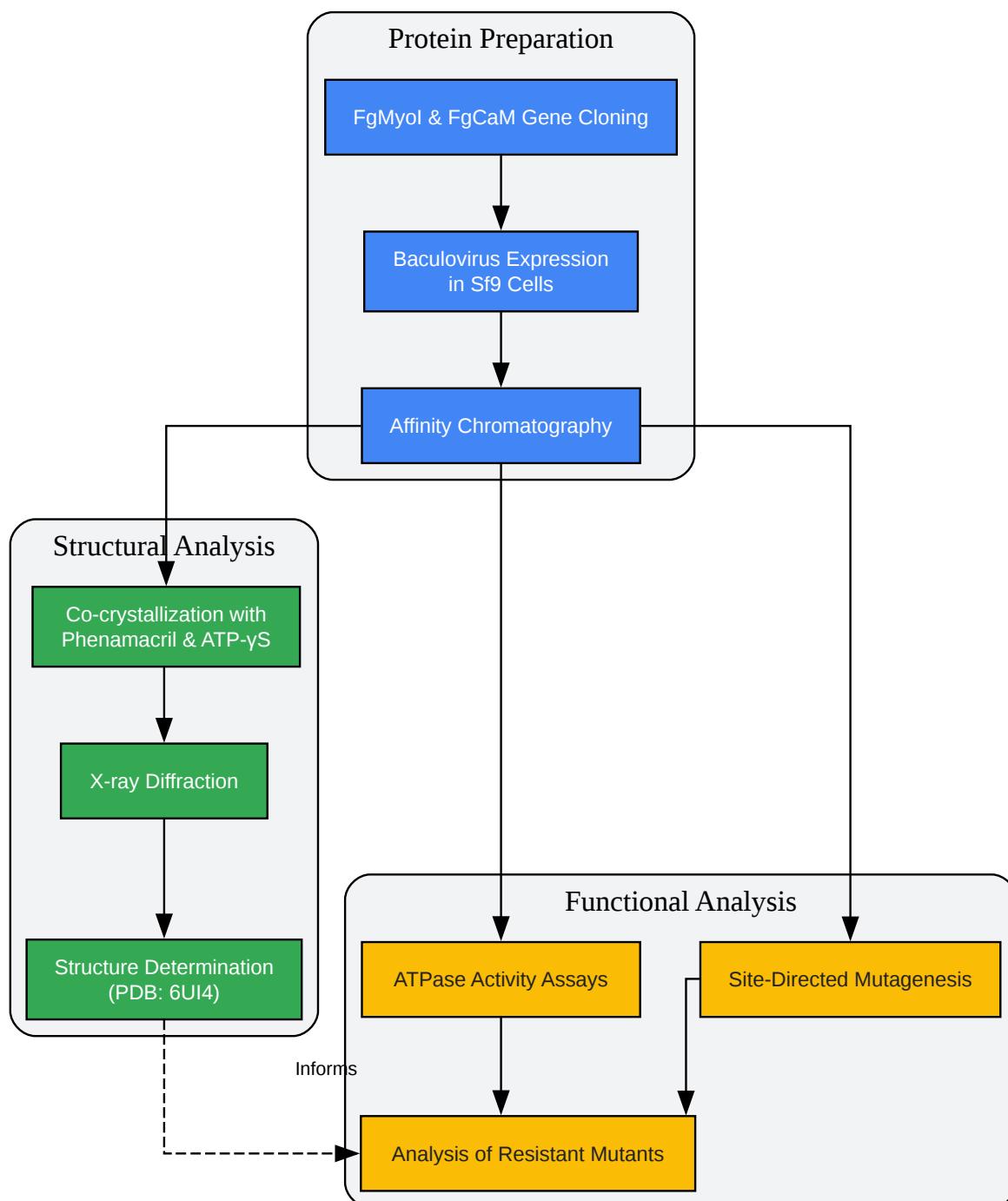
Visualizing the Molecular Interactions and Pathways Phenamacril Binding and Inhibition Pathway



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Caption: Phenamacril's inhibitory effect on the actomyosin cycle.

Experimental Workflow for Structural and Functional Analysis

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Caption: Workflow for elucidating **Phenamacril**'s mechanism.

Conclusion

The structural and biochemical studies of **Phenamacril**'s interaction with Fusarium myosin I have provided a detailed molecular understanding of its potent and specific fungicidal activity. The identification of a novel allosteric binding pocket and the elucidation of the inhibition mechanism, which involves the stabilization of the pre-power stroke conformation, offer a solid foundation for the rational design of new fungicides. Furthermore, the characterization of resistance-conferring mutations provides valuable information for monitoring and managing the emergence of resistance in the field. This comprehensive knowledge base is crucial for the continued development and sustainable use of **Phenamacril** and for the discovery of next-generation myosin inhibitors for crop protection.

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